Diethyl formylsuccinate diethyl acetal

Catalog No.
S14312633
CAS No.
70145-29-8
M.F
C13H24O6
M. Wt
276.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl formylsuccinate diethyl acetal

CAS Number

70145-29-8

Product Name

Diethyl formylsuccinate diethyl acetal

IUPAC Name

diethyl 2-(diethoxymethyl)butanedioate

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3

InChI Key

XKFYOTHOBBFZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CC(=O)OCC)C(=O)OCC)OCC

Diethyl formylsuccinate diethyl acetal is a chemical compound with the molecular formula C12H22O5C_{12}H_{22}O_5 and a CAS number of 70145-29-8. This compound is classified as an acetal, which is formed from the reaction of an aldehyde with alcohol. Specifically, diethyl formylsuccinate diethyl acetal is derived from diethyl formylsuccinate, a compound that contains both a formyl group and an ester functional group. The presence of the acetal structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.

Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to its acetal group. These reactions typically involve the addition of alcohols in the presence of acid catalysts. Additionally, the compound can participate in hydrolysis reactions under acidic conditions, reverting to its original components: diethyl formylsuccinate and ethanol.

Common Reagents and Conditions:

  • Nucleophilic Addition: Alcohols and acid catalysts (e.g., sulfuric acid).
  • Hydrolysis: Aqueous acids such as hydrochloric acid or sulfuric acid.

Major Products:

  • From Nucleophilic Addition: Formation of acetals or ketals.
  • From Hydrolysis: Reverts to diethyl formylsuccinate and ethanol.

The synthesis of diethyl formylsuccinate diethyl acetal typically involves the acetalization of diethyl formylsuccinate with ethanol, facilitated by an acid catalyst. Common catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction is generally conducted at room temperature or slightly elevated temperatures, with effective removal of water being crucial for driving the reaction to completion.

Industrial Production Methods:

In industrial settings, similar principles apply but on a larger scale. Continuous reactors are often employed along with efficient water removal techniques such as Dean-Stark apparatus or molecular sieves to ensure high yields and purity. Less corrosive catalysts may also be utilized to enhance efficiency and reduce costs.

Diethyl formylsuccinate diethyl acetal has several significant applications:

  • Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
  • Biological Studies: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
  • Industrial

Diethyl formylsuccinate diethyl acetal can be compared with several similar compounds:

CompoundKey FeaturesUniqueness
Diethyl succinateLacks the formyl group; less reactive in nucleophilic addition reactionsDoes not contain an aldehyde component
Diethyl malonateContains two ester groups; different reactivity patternsNo formyl group; primarily used for different reactions
Diethyl acetalDerived from different aldehydes or ketonesSimilar structure but lacks the unique reactivity of the formyl group
Bromoacetaldehyde diethyl acetalUsed as a synthetic building block for antibioticsPrimarily focused on antibiotic synthesis

Uniqueness: Diethyl formylsuccinate diethyl acetal is distinct due to its combination of both formyl and acetal groups, allowing it to participate in a broader range of

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

276.15728848 g/mol

Monoisotopic Mass

276.15728848 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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